Meclonazepam

Descripción

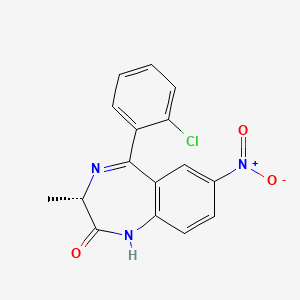

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3/c1-9-16(21)19-14-7-6-10(20(22)23)8-12(14)15(18-9)11-4-2-3-5-13(11)17/h2-9H,1H3,(H,19,21)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUVYJCAFWGNSY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207366 | |

| Record name | Meclonazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58662-84-3 | |

| Record name | Meclonazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58662-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meclonazepam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058662843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meclonazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MECLONAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN43209SMA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Meclonazepam

Established Synthetic Routes to Meclonazepam from Precursors

The synthesis of benzodiazepine (B76468) structures, including this compound, typically involves the cyclization of suitable precursors. A common approach to synthesizing the core 1,4-benzodiazepin-2-one scaffold involves a cyclization reaction between 2-chloroacetamido-5-nitrobenzophenone derivatives and hexamine. This method utilizes a refluxing ethanol (B145695) solution saturated with ammonia (B1221849) as the solvent. Hexamine reacts with the benzophenone (B1666685) derivative to form a quaternary ammonium (B1175870) intermediate, followed by ammonia-catalyzed intramolecular nucleophilic attack, leading to the formation of the benzodiazepine ring. Maintaining ammonia saturation is crucial for optimal proton abstraction and to prevent side reactions.

This compound, specifically, is the 3-methyl derivative of clonazepam. researchgate.net This indicates that synthetic routes to this compound must incorporate the introduction of a methyl group at the C3 position.

Methylation Strategies at the 3-Position

The introduction of the methyl group at the C3 position can be achieved through different strategies. One approach involves using pre-methylated starting materials, such as 2-(2-chloro-3-methylacetamido)-5-nitrobenzophenone. This strategy bypasses the need for post-cyclization methylation. When using pre-methylated precursors, chiral resolution is often required to isolate the desired (S)-enantiomer of this compound, with methods like recrystallization in ethyl acetate (B1210297) reported to achieve high enantiomeric excess (>98%).

Another strategy, implied by the structural relationship to clonazepam, would involve the methylation of a clonazepam precursor or the clonazepam scaffold itself at the C3 position during or after the formation of the benzodiazepine ring. While specific detailed protocols for the C3 methylation of the benzodiazepine core leading directly to this compound were not extensively detailed in the search results, the importance of this position for this compound's distinct activity is highlighted. plos.org

Considerations for Reaction Parameters and Yield Optimization

Optimizing synthetic routes for benzodiazepines like this compound involves careful consideration of various reaction parameters to improve yield and purity. Retrosynthetic analysis is a key step to identify critical reaction stages, such as the benzodiazepine ring closure. Process variables, including catalysts, solvents, and temperatures, need to be tested and optimized. For instance, in benzodiazepine synthesis, catalysts like Pd/C or Raney Ni might be considered, and solvents such as DMF or THF could be evaluated.

Design and Synthesis of this compound Analogs

The design and synthesis of this compound analogs have been driven by the desire to develop compounds with altered pharmacological profiles, particularly to separate desired activities (like antiparasitic effects) from undesirable side effects (like sedation). nih.govnih.govasm.org Approximately 50 novel compounds and 150 more from existing benzodiazepine libraries have been designed, synthesized, and tested to identify active analogs. wisconsin.eduwisconsin.edu

Systematic Modifications at Key Positions (e.g., C1, C3, C4, C7, C2')

Systematic modifications at various positions on the benzodiazepine ring system of this compound have been explored to understand the structure-activity relationship. Studies have involved synthesizing derivatives with modifications at the N1, C3, N4, C7, and C2' positions. nih.govnih.gov

Modifications at the C3 position have shown significant effects. Replacing the methyl group at C3 with a halogen resulted in a potent analog that retained anti-parasitic effects comparable to this compound but showed reduced sedation in mice. wisconsin.eduwisconsin.edu Another modification at the C3 position, introducing a hydroxy group, also yielded a highly active compound with comparable anti-parasitic effects but significantly less sedation in a mouse model. wisconsin.eduwisconsin.edu The chirality at the C3 position is also important for this compound's activity, with the (R) enantiomer reportedly exhibiting reduced anti-parasitic efficacy. plos.org

Modifications at the C7 position have also been investigated, as this position is involved in hydrogen bonding interactions in related benzodiazepines. wisconsin.edu The C1 (N1) position has been a site of modification, although substitution on the amide nitrogen atom (N1 position) has been indicated as not well-tolerated for certain desired activities. nih.gov Modifications at the N4 and C2' positions have also been part of systematic analog synthesis efforts. nih.govnih.gov

Here is a table summarizing some reported modifications and their general impact:

| Position Modified | Example Modification | Observed Impact (General) | Source |

| C3 | Replacement with Halogen | Retained anti-parasitic activity, reduced sedation. | wisconsin.eduwisconsin.edu |

| C3 | Replacement with Hydroxy | Comparable anti-parasitic effects, significantly less sedation. | wisconsin.eduwisconsin.edu |

| C3 | Chirality ((R)-enantiomer) | Reportedly reduced anti-parasitic efficacy. | plos.org |

| C7 | Various groups | Involved in hydrogen bonding interactions. | wisconsin.edu |

| N1 | Substitution | Not well-tolerated for certain activities. | nih.gov |

| C1, C4, C7, C2' | Various modifications | Explored in systematic analog synthesis. | nih.govnih.gov |

This table is intended to be interactive in a digital format.

Microscale Synthesis Applications in Research

Microscale synthesis techniques have found application in the research of designer benzodiazepines, including this compound and its analogs. These techniques are particularly useful in forensic and research laboratories where timely preparation of reference standards or small quantities of compounds is needed. researchgate.netljmu.ac.uk Microscale syntheses can offer advantages in terms of time and cost savings compared to traditional preparative methods, especially when the primary goal is qualitative identification or preliminary evaluation. researchgate.netljmu.ac.uk

For instance, microscale syntheses of related designer benzodiazepines like clonazolam and nitrazolam (B1591951) have been developed utilizing polymer-supported reagents. researchgate.netljmu.ac.uk These methods can involve performing the final reaction step within a GC-MS injector to accelerate the process. researchgate.netljmu.ac.uk While specifically detailing a microscale synthesis of this compound was not found, the application of such techniques to designer benzodiazepines suggests their potential use in this compound research for generating small quantities for analytical purposes or initial screening. Microscale synthesis can sometimes result in lower yields and the formation of by-products compared to preparative scale synthesis, but this may be acceptable when the focus is on rapid qualitative analysis. ljmu.ac.uk

Pharmacological Investigations and Receptor Interaction Profiles

Central Nervous System Receptor Modulations

As a benzodiazepine (B76468), Meclonazepam's effects on the central nervous system are primarily mediated through its interaction with Gamma-Aminobutyric Acid Type A (GABA-A) receptors. These receptors are crucial for regulating neuronal excitability throughout the brain.

This compound functions as a positive allosteric modulator (PAM) of the GABA-A receptor. patsnap.comwikipedia.org The GABA-A receptor is a ligand-gated ion channel that, upon binding with its endogenous ligand GABA, opens a channel to allow chloride ions to flow into a neuron. patsnap.comwikipedia.org This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. patsnap.comwikipedia.org

The GABA-A receptors are not a single entity but a family of heteropentameric complexes assembled from a variety of subunits (e.g., α, β, γ). researchgate.netnih.gov The specific combination of these subunits determines the receptor's pharmacological properties, including its sensitivity to benzodiazepines. mdpi.com this compound's pharmacological profile is dictated by its differential interaction with these various subtypes.

Benzodiazepine sensitivity is primarily conferred by the presence of α1, α2, α3, or α5 subunits alongside a γ subunit. nih.gov Receptors containing α4 or α6 subunits are insensitive to classical benzodiazepines. mdpi.com Research into these subtypes has revealed a functional segregation of effects:

α1-containing receptors are highly implicated in sedative effects. nih.gov

α2-containing receptors are primarily associated with anxiolytic (anti-anxiety) actions. nih.gov

α3 and α5 subunits also contribute to the pharmacological profile, with α5-containing receptors being involved in cognitive and memory processes. nih.govresearchgate.net

| Feature | Host Target (Central Nervous System) | Parasite Target (Schistosome) |

|---|---|---|

| Primary Receptor | GABA-A Receptor | Transient Receptor Potential Melastatin Channel (TRPMMCLZ) |

| Mechanism of Action | Positive Allosteric Modulation | Direct Activation (Agonist) |

| Binding Site | α/γ subunit interface | Voltage-Sensor-Like Domain (VSLD) |

| Primary Effect | Enhances GABA-induced chloride influx, causing neuronal inhibition (sedation) | Causes Ca2+ influx, leading to paralysis and tegument damage |

Comparative Pharmacology with Other Benzodiazepine Scaffolds

This compound, a derivative of clonazepam, is distinguished by the addition of a methyl group at the C3 position of the benzodiazepine ring. nih.gov This structural modification places it within the broader class of 1,4-benzodiazepine (B1214927) compounds, inviting a comparative analysis of its pharmacological profile against its parent compound, clonazepam, and other classical and designer benzodiazepines. Like other drugs in this class, this compound's sedative and anxiolytic effects are attributed to its action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. wikipedia.org

The interaction of benzodiazepines with the GABA-A receptor is nuanced, with the specific composition of receptor subunits—particularly the α (alpha) subunit—dictating the pharmacological effects. nih.gov The benzodiazepine binding site is located at the interface between the α and γ (gamma) subunits. wikipedia.org Different α-subunits are associated with distinct clinical effects: α1-containing receptors are primarily linked to sedative effects, whereas α2-containing receptors are associated with anxiolytic actions. nih.gov

While direct, publicly available experimental data quantifying this compound's binding affinity (Ki) and functional potency (EC50) across various GABA-A receptor subtypes is scarce, its profile can be inferred through structural comparisons and qualitative assessments. researchgate.net A 2020 analysis of user-generated reports on designer benzodiazepines ranked this compound among the most potent, alongside flubromazepam, flubromazolam, and clonazolam. nih.govnih.gov This suggests a high affinity for GABA-A receptors, comparable to other high-potency compounds.

The structural relationship between this compound and clonazepam is a critical point of comparison. The addition of the 3-methyl group is a key modification known to influence binding affinity and functional activity at the GABA-A receptor. researchgate.net For context, the pharmacological profiles of well-characterized benzodiazepines like diazepam and the parent compound clonazepam are presented below, illustrating the range of affinities and selectivities observed within the class.

Table 1: Comparative Binding Affinities (Ki, nM) of Select Benzodiazepines at Human GABA-A Receptor α Subtypes

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |

|---|---|---|---|---|

| Diazepam | 16.0 ± 1.0 | 11.0 ± 1.0 | 10.0 ± 1.0 | 31.0 ± 2.0 |

| Clonazepam | 1.5 ± 0.1 | 0.6 ± 0.0 | 1.3 ± 0.1 | 1.8 ± 0.1 |

| This compound | Data not available | Data not available | Data not available | Data not available |

Data for Diazepam and Clonazepam adapted from scientific studies. researchgate.net Ki values represent the concentration of the drug that inhibits 50% of radioligand binding; lower values indicate higher binding affinity.

The functional consequence of this binding is the potentiation of the GABA-induced chloride ion flux, which leads to neuronal hyperpolarization. The potency of this effect (EC50) varies between compounds. For example, studies on chick ciliary ganglion neurons have determined EC50 values for clonazepam and flunitrazepam, demonstrating their ability to enhance GABA responses at nanomolar to low-micromolar concentrations. nih.gov

Table 2: Comparative Functional Potency (EC50) of Select Benzodiazepines

| Compound | Preparation | EC50 (nM) |

|---|---|---|

| Flunitrazepam | Chick Ciliary Ganglion Neurons | 22 ± 5 |

| Clonazepam | Chick Ciliary Ganglion Neurons | 1100 ± 300 |

| This compound | Data not available | Data not available |

EC50 values represent the concentration of the drug that produces 50% of the maximal potentiation of the GABA response. nih.gov

Metabolic Pathways and Biotransformation Research

In Vitro Metabolism Studies Utilizing Hepatic Models

In vitro studies using hepatic models have been instrumental in elucidating the metabolism of meclonazepam. These models provide a controlled environment to investigate the enzymatic transformations the compound undergoes.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4)

Cytochrome P450 (CYP) enzymes play a significant role in the metabolism of many drugs, including benzodiazepines. CYP3A4 is a prominent enzyme in the liver and intestine, responsible for the metabolism of a large percentage of commonly prescribed medications austinpublishinggroup.com. The metabolic pathway of this compound is understood to involve the cytochrome P450 enzyme system smolecule.com. Specifically, CYP3A4 is implicated in facilitating the conversion of this compound into its amino derivative smolecule.com. While CYP3A4 is known to catalyze both oxidative and reductive biotransformations, its reductive capabilities can be inhibited in the presence of excess oxygen researchgate.net.

Investigation of Nitro Reduction and N-Acetylation Pathways

This compound contains a nitro group, which is subject to reduction as a metabolic pathway. This nitro reduction leads to the formation of the amino metabolite, amino-meclonazepam researchgate.netresearchgate.net. This reduction is considered a major route of metabolism for nitro-containing benzodiazepines researchgate.net. Following nitro reduction, the resulting amino metabolite can undergo N-acetylation researchgate.net. This acetylation pathway leads to the formation of acetamido-meclonazepam researchgate.net. Studies have investigated these nitro reduction and N-acetylation pathways using in vitro models to understand the sequence of biotransformation.

Evaluation of Human Liver Microsomes, Hepatocytes, and S9 Fractions as Model Systems

Various in vitro hepatic models are utilized to study drug metabolism, including human liver microsomes (HLM), cryopreserved human hepatocytes, and S9 fractions researchgate.netsemanticscholar.org. Human liver microsomes contain major drug-metabolizing enzymes, including CYPs and UDP-glucuronosyltransferases (UGTs), making them suitable for identifying phase I metabolites researchgate.net. Cryopreserved human hepatocytes are considered a valuable model as they are expected to contain natural enzyme clusters, co-substrates, and drug transporters researchgate.net. Human liver S9 fractions also contain a range of metabolic enzymes. Studies investigating this compound metabolism have employed human liver microsomes and cryopreserved human hepatocytes researchgate.netsemanticscholar.orgnih.gov. While human liver microsomes were found to produce minor amounts of amino-meclonazepam, the yield increased significantly under nitrogen, suggesting the oxygen sensitivity of the nitro reduction pathway researchgate.netnih.gov. Hepatocytes were capable of producing both amino-meclonazepam and acetamido-meclonazepam researchgate.netnih.gov. Pooled human hepatocytes and human liver S9 fractions have been used in conjunction with HLM for in vitro analysis tandfonline.comtandfonline.com.

Identification and Characterization of Key Metabolites

The identification and characterization of metabolites are critical steps in understanding the biotransformation of a compound. High-resolution mass spectrometry is a key analytical technique used for this purpose researchgate.net.

Amino-Meclonazepam and Acetamido-Meclonazepam as Primary Metabolites

Amino-meclonazepam and acetamido-meclonazepam have been identified as the main metabolites of this compound researchgate.netsemanticscholar.orgnih.govmdpi.comnih.govnih.gov. These metabolites are consistently found in human urine samples following this compound intake researchgate.netsemanticscholar.orgnih.gov. The formation of amino-meclonazepam occurs via the reduction of the nitro group on the this compound structure researchgate.netresearchgate.net. Subsequently, amino-meclonazepam can be acetylated to form acetamido-meclonazepam researchgate.net. These two metabolites are considered important biomarkers of this compound exposure mdpi.comnih.gov.

Detection of Other Metabolites and Fragmentation Patterns

In addition to the primary metabolites, other metabolites of this compound have been detected smolecule.comresearchgate.net. The fragmentation patterns observed in mass spectrometry provide valuable information for the structural characterization of this compound and its metabolites smolecule.comresearchgate.net. For this compound, fragmentation includes the loss of the nitro group, followed by the contraction of the seven-membered ring researchgate.net. The fragmentation of amino- and acetamido-meclonazepam shows similar patterns, with the amino and acetamido groups being more likely to be retained during fragmentation compared to the nitro group of the parent compound researchgate.net. While hydroxylation is a common metabolic pathway for many benzodiazepines, studies have indicated that it may be negligible in the case of this compound researchgate.net. However, some studies have mentioned the potential for monohydroxylated metabolites uniklinik-freiburg.de. Further research, potentially using advanced techniques like NMR, may be required to fully characterize the exact positions of hydroxylation if these metabolites are confirmed uniklinik-freiburg.de.

Comparative Metabolic Profiling with Nitro-Containing Benzodiazepine (B76468) Analogs

This compound, a nitro-containing benzodiazepine, shares metabolic similarities with other compounds in this class, such as clonazepam, flunitrazepam, and nitrazepam. researchgate.netnih.govevitachem.com Research into the biotransformation of this compound has primarily focused on identifying metabolites suitable as biomarkers for drug intake and understanding the metabolic pathways involved. researchgate.netnih.gov

Studies utilizing various model systems, including human liver microsomes, cryopreserved human hepatocytes, a mouse model, and authentic human urine samples, have been employed to elucidate this compound's metabolism. researchgate.netnih.gov The main metabolites identified in human urine are amino-meclonazepam and acetamido-meclonazepam. researchgate.netnih.govnih.gov Minor peaks corresponding to the parent compound, this compound, have also been observed in urine samples. researchgate.netnih.gov These findings align with the known metabolic fate of other nitro-containing benzodiazepines, which typically undergo nitro reduction to form 7-amino compounds, followed by acetylation. nih.govhud.ac.ukscispace.comcore.ac.uk

Comparative metabolic profiling studies involving this compound, clonazolam, and nifoxipam (B1621971) have revealed that these designer nitrobenzodiazepines are extensively metabolized. nih.gov Clonazolam and this compound are primarily excreted as their amino and acetamido metabolites. nih.gov Nifoxipam, while also extensively metabolized, is mainly excreted as the acetamino metabolite and a glucuronic acid conjugate of the parent compound. nih.gov

Detailed research findings indicate that the nitro reduction of this compound leads to the formation of 7-amino-meclonazepam. uniklinik-freiburg.de This amino metabolite can then undergo acetylation to produce 7-acetamido-meclonazepam. nih.govuniklinik-freiburg.de These metabolic steps are consistent with the general biotransformation pathways observed for other nitro-substituted benzodiazepines. hud.ac.ukscispace.comcore.ac.uk

In vitro studies using human liver microsomes showed limited production of amino-meclonazepam; however, under a nitrogen atmosphere, the yield of amino-meclonazepam significantly increased, suggesting the involvement of enzymes sensitive to oxygen levels in the nitro reduction process. researchgate.net Cryopreserved human hepatocytes and a mouse model were more effective in producing both amino-meclonazepam and acetamido-meclonazepam, indicating the importance of these systems for comprehensive metabolic studies. researchgate.net

While amino-meclonazepam and acetamido-meclonazepam are considered the main metabolites suitable as biomarkers for this compound intake, other potential metabolites have been explored. nih.govnih.govcore.ac.uk Some studies have suggested the possibility of hydroxylation, leading to metabolites such as 3-methylhydroxy-meclonazepam and amino-3-methylhydroxy-meclonazepam, although the data supporting the identification of hydroxylated metabolites of this compound has been noted as limited or not provided in some instances. nih.govuniklinik-freiburg.detandfonline.com The exact positions of hydroxylation and the absolute configuration at the 3-position of this compound require further investigation using advanced analytical techniques. uniklinik-freiburg.de

The metabolic fate of nitro-containing benzodiazepines, including this compound, is significantly influenced by enzymes such as cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is commonly involved in benzodiazepine metabolism. scispace.com Nitro reduction can also be mediated by other enzymes. hud.ac.uk Subsequent acetylation of the amino metabolite is catalyzed by cytosolic enzymes like N-acetyltransferase 2 (NAT2). scispace.comuantwerpen.be Polymorphisms in NAT2 can affect the rate of metabolism of amino metabolites, as observed with 7-aminoclonazepam. hud.ac.ukscispace.com

The identification of these key metabolites and the understanding of the metabolic pathways are crucial for forensic and clinical toxicology, particularly for the detection of this compound and other designer benzodiazepines in biological samples. nih.govnih.govcore.ac.ukuniklinik-freiburg.de

Below is a table summarizing the main metabolites of this compound and some comparative nitro-containing benzodiazepines:

| Compound | Main Metabolites (Human Urine) | Primary Metabolic Pathways Involved |

| This compound | Amino-meclonazepam, Acetamido-meclonazepam | Nitro reduction, Acetylation |

| Clonazepam | 7-aminoclonazepam, 7-acetamidoclonazepam | Nitro reduction, Acetylation |

| Flunitrazepam | 7-aminoflunitrazepam, 7-acetamidoflunitrazepam, N-demethylation, 3-hydroxylation, Glucuronidation | Nitro reduction, Acetylation, N-demethylation, Hydroxylation, Glucuronidation |

| Nitrazepam | 7-aminonitrazepam, 7-acetamidonitrazepam | Nitro reduction, Acetylation |

| Clonazolam | 7-aminoclonazolam, 7-acetamidoclonazolam | Nitro reduction, Acetylation |

| Nifoxipam | 7-acetaminonifoxipam, Nifoxipam glucuronide | Nitro reduction, Acetylation, Glucuronidation |

Antiparasitic Efficacy and Mechanistic Elucidation in Schistosomiasis Research

In Vitro Studies on Schistosome Parasite Responses

Laboratory-based studies have been crucial in characterizing the direct effects of meclonazepam on Schistosoma parasites, revealing distinct physiological and cellular responses.

Parasite Motility and Physiological Effects (e.g., Spastic Paralysis, Tegument Damage)

Exposure of Schistosoma mansoni to this compound in vitro prompts immediate and severe physiological changes. The compound induces a rapid, concentration-dependent spastic paralysis in adult worms, leading to significant contraction of the parasite's body. nih.govnih.gov This contractile paralysis is a sustained effect observed at concentrations of 3 µM and above. nih.gov

Beyond its impact on motility, this compound inflicts extensive damage to the parasite's tegument, the external surface crucial for its survival and interaction with the host. nih.govplos.orgconsensus.app Transmission electron microscopy reveals the formation of vacuoles in the tegumental layer and sub-tegumental tissues, indicating significant structural disruption. researchgate.net This damage is a key aspect of its schistosomicidal activity. plos.org The paralytic and tegumental effects are mediated by the drug's action as an agonist at a specific schistosome Transient Receptor Potential (TRP) channel, which is distinct from the target of the current standard drug, praziquantel (B144689). nih.govnih.gov Activation of this channel leads to a rapid influx of calcium ions, triggering muscle contraction and subsequent damage. nih.govasm.org

**Table 1: In Vitro Effects of this compound on Adult *S. mansoni***

| Effect | Observation | Effective Concentration | Reference |

|---|---|---|---|

| Motility | Spastic paralysis and contraction | IC₅₀ = 1.54 ± 0.09 µM | nih.gov |

| Tegument | Extensive damage, vacuole formation | 5 µM | plos.orgresearchgate.net |

| Physiology | Sustained depolarization of surface potential | 10 µM | nih.gov |

Induction of Apoptotic Pathways (e.g., Caspase Activation)

This compound's lethal effect on schistosomes extends to the cellular level by inducing programmed cell death, or apoptosis. plos.orgresearchgate.net A key indicator of this process is the activation of caspases, a family of proteases that execute the apoptotic pathway. nih.gov Studies have demonstrated that following exposure to this compound, there is a significant increase in the activity of pro-apoptotic caspases 3/7 in adult worms. plos.orgresearchgate.netresearchgate.net

Interestingly, while the contractile effects of the drug are almost immediate, the activation of these apoptotic pathways follows a delayed time course. nih.gov Significant caspase activation is typically observed after approximately 12 hours of in vitro drug exposure, indicating that it is a downstream consequence of the initial physiological shock and damage caused by the compound. nih.gov This biochemical evidence of worm death confirms the direct schistosomicidal activity of this compound. plos.orgconsensus.app

In Vivo Efficacy Studies in Animal Models of Schistosomiasis

The promising in vitro results have been substantiated by efficacy studies in animal models, which are critical for assessing a drug's potential in a complex biological system.

Efficacy against Schistosoma mansoni and Schistosoma haematobium

Research conducted in rodent models of schistosomiasis has demonstrated the efficacy of this compound against the two major species responsible for human infections in Africa: Schistosoma mansoni and Schistosoma haematobium. plos.orgplos.orgplos.org These studies, dating back to the 1970s and revisited in recent years, confirm the compound's ability to cure infections in these models. asm.orgnih.gov In vivo administration of this compound to infected mice leads to a "hepatic shift," where the paralyzed worms lose their grip on the mesenteric vasculature and are swept into the liver, an early indicator of the drug's anthelmintic action. researchgate.netnih.gov

Comparative Efficacy on Juvenile and Adult Parasite Stages

A significant advantage of this compound over the current frontline therapy, praziquantel, is its effectiveness against both the juvenile (liver-stage) and adult stages of the parasite. nih.govplos.orgnih.gov Praziquantel is known to be less effective against the immature, four-week-old liver-stage worms. nih.gov In contrast, this compound demonstrates the ability to clear infections at both the four-week juvenile stage and the seven-week adult stage. nih.govplos.org Both juvenile and adult worms exhibit contractile paralysis upon exposure to this compound. nih.govplos.org However, juvenile worms crucially fail to recover from this exposure, highlighting the drug's potent activity against this resilient stage. nih.gov This broad-stage efficacy suggests that treatment with this compound could be more likely to result in a curative outcome. nih.gov

Table 2: Comparative Efficacy of this compound and Praziquantel

| Parasite Stage | This compound Efficacy | Praziquantel Efficacy | Reference |

|---|---|---|---|

| Juvenile (4-week) | Effective | Poorly Effective / Refractory | nih.govnih.govplos.org |

| Adult (7-week) | Effective | Effective | nih.govplos.org |

Investigations into Drug Resistance Mechanisms in Parasites

The potential for drug resistance is a major concern for any antimicrobial therapy, and the reliance on a single drug, praziquantel, for schistosomiasis control makes the development of alternatives critical. plos.org Encouragingly, this compound has been shown to be equally effective against both praziquantel-susceptible and praziquantel-resistant populations of S. mansoni. plos.orgconsensus.appplos.org

In vitro experiments measuring pro-apoptotic caspase activation showed no significant difference in the killing effect of this compound between a praziquantel-sensitive and a praziquantel-resistant schistosome line. nih.govplos.orgresearchgate.net This suggests that the mechanism of action for this compound is distinct from that of praziquantel and that it can circumvent the resistance mechanisms developed by the parasites against the current standard of care. plos.orgnih.gov This finding is supported by the fact that the two drugs target different TRP channels in the parasite. nih.govplos.org Therefore, benzodiazepines like this compound represent a valuable therapeutic alternative in scenarios of emerging praziquantel resistance. plos.orgplos.org

Transcriptional and Proteomic Analyses of Parasite Responses

The investigation into this compound's schistosomicidal properties has been significantly advanced by transcriptional and proteomic studies, which offer a molecular-level view of the parasite's response to the drug. These analyses are crucial for elucidating the compound's mechanism of action and for identifying potential biomarkers of drug efficacy.

Differential Gene Expression Profiling Post-Exposure

Exposure of Schistosoma mansoni to this compound instigates significant alterations in the parasite's gene expression profile. plos.orgnih.govbiorxiv.org Transcriptomic analysis of parasites harvested from mice treated with this compound revealed distinct sets of differentially expressed genes in both juvenile (four-week) and adult (seven-week) stages. plos.org

In juvenile parasites, a notable number of transcripts were affected, with a clear distinction between up- and downregulated genes. researchgate.net Similarly, adult parasites exhibited a robust transcriptional response, with a significant overlap in the affected gene sets between the two developmental stages. researchgate.net

Key observations from these studies include the downregulation of genes associated with the parasite's tegument, which is consistent with the physical damage observed in worms exposed to this compound. plos.orgnih.gov For instance, in adult parasites, there is a marked downregulation of SmTAL-1 (also known as Sm22.6 or Smp_045200), the primary parasite antigen recognized by host IgE. nih.gov In total, eight different Schistosoma mansoni tegument-allergen-like proteins (SmTALs) show differential expression in the adult stage following drug exposure, a response that is less pronounced in the juvenile stage where only one SmTAL is downregulated. nih.gov

Furthermore, several upregulated transcripts suggest a potential strategy by the parasite to evade the host's immune system following the compromise of its protective outer layers, such as the tegument. nih.gov

Table 1: Summary of Differential Gene Expression in S. mansoni Post-Meclonazepam Exposure

| Developmental Stage | Upregulated Genes | Downregulated Genes |

|---|---|---|

| Juvenile (4-week) | A distinct set of genes showing increased expression. | A distinct set of genes showing decreased expression. |

| Adult (7-week) | A significant number of genes are upregulated, with some overlap with the juvenile stage. | A significant number of genes are downregulated, including eight SmTALs. nih.gov |

Identification of Parasite-Divergent Genes and Associated Biological Processes

A critical finding in the transcriptomic analysis of this compound's effects is the enrichment of differentially expressed genes that are highly divergent in parasitic flatworms compared to their free-living relatives. plos.orgnih.gov These parasite-divergent genes, which have little to no homology with genes in free-living flatworms, are thought to be crucial for the parasite's survival and interaction with the host. nih.govplos.org

Analysis has shown that a substantial portion of the S. mansoni proteome is composed of these divergent genes. nih.govnih.gov Following this compound treatment, there is a notable enrichment of these unique genes among both the up- and downregulated transcripts in both juvenile and adult parasites. researchgate.netplos.org This suggests that this compound significantly impacts biological processes that are unique to the parasitic lifestyle. plos.org

The functional annotation of these divergent genes is often limited, with many lacking assigned Gene Ontology (GO) terms or protein domain information. nih.gov However, their enrichment in the drug-response profile points towards their potential involvement in regulating the host-parasite interface. nih.gov The damage to the parasite's surface caused by this compound may trigger transcriptional changes in these genes as the parasite attempts to manage the host's immune recognition. nih.gov

Table 2: Enrichment of Parasite-Divergent Genes in Response to this compound

| Developmental Stage | Observation | Potential Implication |

|---|---|---|

| Juvenile (4-week) | Enrichment of divergent gene transcripts in both up- and downregulated sets. researchgate.netplos.org | This compound impacts unique biological processes essential for the early parasitic stages. |

| Adult (7-week) | Significant enrichment of divergent gene transcripts among differentially expressed genes. researchgate.netplos.org | The drug disrupts functions critical to the mature parasite's interaction with the host. |

Comparative Transcriptional Signatures with Praziquantel Treatment

Comparative studies of the transcriptional responses to this compound and the current frontline drug, praziquantel, have revealed both similarities and differences, providing valuable insights into their respective mechanisms of action. plos.orgnih.gov While both drugs induce similar phenotypes, such as paralysis and tegument damage, their molecular impact shows notable distinctions. plos.orgnih.govresearchgate.net

Many of the transcripts that are differentially expressed upon this compound exposure are also affected by praziquantel treatment. plos.orgnih.govresearchgate.net This overlap suggests a common response pathway in the schistosome to both drugs, likely related to the stress induced by tegument damage and the subsequent host immune response. plos.orgresearchgate.net

However, despite these similarities, key differences in their mechanisms are evident. plos.org It has been shown that praziquantel-resistant S. mansoni remain susceptible to the schistosomicidal effects of this compound. plos.orgnih.gov This indicates that this compound and praziquantel act through distinct receptors or pathways. nih.govresearchgate.net Recent findings suggest that while both are agonists at transient receptor potential (TRP) channels, they target different subunits. plos.orgnih.govresearchgate.net

Hierarchical clustering of gene expression data from adult S. mansoni treated with either this compound or praziquantel demonstrates these shared and unique transcriptional trajectories over time. plos.org

Table 3: Comparison of Transcriptional Responses to this compound and Praziquantel

| Feature | This compound | Praziquantel |

|---|---|---|

| Phenotypic Effect | Contractile paralysis, tegument damage. plos.orgnih.govresearchgate.net | Contractile paralysis, tegument damage. plos.orgnih.govresearchgate.net |

| Transcriptional Overlap | Many differentially expressed transcripts are also affected by praziquantel. plos.orgnih.govresearchgate.net | Shares a significant portion of its transcriptional signature with this compound. plos.orgnih.govresearchgate.net |

| Effect on Resistant Strains | Effective against praziquantel-resistant parasites. plos.orgnih.gov | Ineffective against resistant strains. |

| Molecular Target | Believed to act on a distinct TRP channel subunit (Smp_333650). plos.orgresearchgate.net | Acts on a different TRP channel subunit (Smp_246790). plos.orgresearchgate.net |

Structure Activity Relationship Sar Studies for Biological Activity

Correlating Structural Modifications with GABAA Receptor Interactions

The interaction of benzodiazepines with GABAA receptors is well-established, with specific structural features influencing binding affinity and efficacy. nih.gov For benzodiazepines, the chirality at the C3 position and the presence of electron-withdrawing groups at the C7 and phenyl C2' positions are known to be important for binding affinity to GABAARs. nih.gov Meclonazepam, possessing a methyl group at the C3 position and a nitro group at C7 and a chlorine at the phenyl C2', docks into the benzodiazepine (B76468) binding pocket on GABAARs and interacts with key amino acid side chains that mediate binding affinity. nih.gov

While this compound exhibits sedative and anxiolytic properties attributed to its modulation of the GABAA receptor, these same interactions are responsible for the dose-limiting sedative side effects observed in early clinical evaluations for schistosomiasis treatment. nih.govwikipedia.orgnih.gov This highlights the correlation between this compound's structural features and its affinity for human GABAA receptors, particularly those containing the α1 subunit, which are associated with sedative effects. plos.orgbiorxiv.org

SAR for Antiparasitic Activity on Schistosome Targets

This compound's antiparasitic activity against Schistosoma species is distinct from its interaction with human GABAA receptors. nih.govplos.orgwikipedia.org Genomic analysis of parasitic flatworms indicates a lack of orthologs to the human GABAARs that cause sedation, suggesting a different parasite target for this compound's anthelmintic effects. nih.govplos.orgwikipedia.orgbiorxiv.org Research indicates that this compound causes rapid Ca2+ influx, muscle contraction, and tegument damage in schistosomes. nih.govwikipedia.org More recent studies have identified a transient receptor potential (TRP) channel of the melastatin subfamily, termed TRPMMCLZ, as a likely parasite target for this compound. wikipedia.orgnih.govresearchgate.netnih.gov this compound potently activates Schistosoma mansoni TRPMMCLZ by binding within a pocket in the voltage-sensor-like domain of the channel. researchgate.netnih.gov This activation leads to worm paralysis, tissue depolarization, and surface damage. researchgate.netnih.gov

The SAR for antiparasitic activity on schistosomes shows some overlap but also key differences compared to GABAA receptor interactions. While electron-withdrawing groups at the C7 and phenyl C2' positions are important for both activities, the C3 position plays a particularly significant role in differentiating host and parasite effects. nih.govuwm.edu

Influence of Substitutions at the C3 Position on Efficacy

Modifications at the C3 position of the benzodiazepine ring system have been a key area of investigation in developing this compound analogs with improved therapeutic indices. nih.govnih.govuwm.eduwisconsin.edu Studies have shown that the chirality of the C3 position is important for this compound's activity on schistosomes. biorxiv.org

Replacing the methyl group at the C3 position of this compound with other functional groups has demonstrated varying effects on antiparasitic activity and host sedation. For instance, an analog with a hydroxyl group at the C3 position (MYM-III-10) retained antiparasitic effects comparable to this compound but was significantly less sedating in mouse models. uwm.eduwisconsin.edu Similarly, replacing the C3 methyl group with a halogen (MYM-V-56) also resulted in a potent analog with comparable antiparasitic effects to this compound but significantly reduced sedation. uwm.eduwisconsin.edu

However, larger substitutions or alterations to the alkyl chain length at the C3 position were found to result in a loss or attenuation of antiparasitic activity. nih.gov This suggests that while the C3 position is amenable to certain modifications that can reduce host sedation, there are specific structural requirements at this position for maintaining potent activity against schistosomes.

Design Strategies for Enhanced Parasitic Selectivity

A primary strategy for designing this compound analogs with enhanced parasitic selectivity involves exploiting the differences between the human GABAA receptor target and the schistosome TRPMMCLZ target. nih.govplos.orgwikipedia.orgresearchgate.net Since the parasite target is not a GABAA receptor ortholog, it is reasoned that structural modifications can be made to this compound that reduce or eliminate its affinity for human GABAARs while retaining or enhancing its activity against the schistosome TRP channel. nih.govplos.orgwikipedia.org

Research has focused on synthesizing this compound derivatives with modifications at various positions, including the N1, C3, N4, C7, and C2' positions, and screening them for in vitro antiparasitic activity. nih.gov The goal is to identify compounds that retain potent activity against schistosomes while exhibiting reduced affinity for human GABAA receptors, particularly the α1 subtype associated with sedation. nih.govplos.org Analogs like MYM-III-10 and MYM-V-56, with specific modifications at the C3 position, exemplify this strategy, demonstrating comparable antiparasitic efficacy to this compound with significantly reduced sedative effects in animal models. nih.govuwm.eduwisconsin.eduresearchgate.net

Rational Design of this compound Analogs with Altered Pharmacological Profiles

The understanding of the SAR for both GABAA receptor interaction and antiparasitic activity has enabled the rational design of this compound analogs with altered pharmacological profiles. nih.gov The objective is to create compounds that are potent antischistosomals but lack the dose-limiting CNS depression of the parent compound. nih.govplos.orgnih.gov

Rational design efforts have involved synthesizing libraries of this compound derivatives with targeted modifications, particularly at the C3 position, based on initial SAR findings. nih.govuwm.eduwisconsin.edu These analogs are then evaluated for both their antiparasitic activity (e.g., in vitro against adult schistosomes and in vivo in murine models) and their sedative potential (e.g., using the rotarod test in mice). nih.govnih.govuwm.eduwisconsin.eduresearchgate.net

The identification of analogs that retain potent antiparasitic activity while showing reduced sedation in animal models provides proof of concept that this compound's structure can be modified to achieve an improved therapeutic index. nih.govnih.govresearchgate.net This rational design approach, guided by SAR studies on both host and parasite targets, is crucial for the development of new, safer antischistosomal therapies based on the benzodiazepine scaffold. nih.gov

Interactive Data Table (Conceptual Example based on search results):

While specific quantitative data for all analogs across all assays wasn't consistently available in a format directly suitable for an interactive table from the search snippets, the findings can be conceptually represented. Below is an example illustrating the type of data gathered in SAR studies for this compound analogs, focusing on antiparasitic activity and sedative effects.

| Compound | Structural Modification (relative to this compound) | In Vitro Antiparasitic Activity (e.g., EC50 or paralysis at concentration) | In Vivo Antiparasitic Efficacy (e.g., worm burden reduction) | Sedative Effects (e.g., Rotarod performance) | Notes |

| This compound | Parent Compound | Potent (e.g., paralysis at ~3 µM) nih.govresearchgate.net | Effective (curative in models) nih.govnih.govresearchgate.net | Pronounced Sedation nih.govnih.gov | Dose-limiting sedation in humans nih.gov |

| MYM-III-10 | C3 Methyl replaced with Hydroxyl | Comparable to this compound uwm.eduwisconsin.edu | Comparable to this compound uwm.eduwisconsin.edu | Significantly Less Sedating uwm.eduwisconsin.edu | Promising analog with improved index wisconsin.edu |

| MYM-V-56 | C3 Methyl replaced with Halogen | Comparable to this compound uwm.eduwisconsin.edu | Comparable to this compound uwm.eduwisconsin.edu | Much Less Sedating uwm.eduwisconsin.edu | Promising analog with improved index wisconsin.edu |

| Clonazepam | Lacks C3 Methyl Group | Less potent than this compound (e.g., paralysis at 10 µM) researchgate.net | Not specified in search results | Potent Sedative/Anxiolytic plos.orgmims.comwikidoc.org | Higher affinity for human GABAARs researchgate.net |

Advanced Analytical Techniques for Meclonazepam Research

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) plays a crucial role in the identification and structural elucidation of meclonazepam and its related compounds. core.ac.ukresearchgate.netuakron.edudea.govresearchgate.netresearchgate.netresearchgate.net Different MS techniques offer varying capabilities, from precise mass measurement to detailed fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for the identification of new psychoactive substances (NPS) and their metabolites, including those of this compound. core.ac.ukfrontiersin.orgresearchgate.netuantwerpen.beresearchgate.net HRMS provides accurate mass measurements, which are essential for determining the elemental composition of unknown compounds. This is particularly valuable for identifying metabolites, which often differ from the parent drug by only small structural modifications. Studies utilizing LC-HRMS have been employed to identify the main human urinary metabolites of this compound, such as amino-meclonazepam and acetamido-meclonazepam. researchgate.netuantwerpen.beresearchgate.net Minor peaks corresponding to this compound itself have also been observed in urine samples. researchgate.netresearchgate.net HRMS methods are preferred for screening due to their speed in including new substances compared to traditional immunoassays. core.ac.uk

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions to obtain structural information. uantwerpen.befda.gov This technique is frequently coupled with liquid chromatography (LC-MS/MS) for the confirmation and quantification of drugs and their metabolites in biological samples. core.ac.ukuakron.eduresearchgate.net LC-MS/MS methods have been developed and validated for the detection and quantification of various benzodiazepines, including this compound, in matrices like blood and urine. uakron.edu The fragmentation patterns observed in MS/MS can help differentiate between structurally similar compounds, including isomeric pairs like this compound and methylclonazepam. uakron.edu Triple quadrupole mass spectrometers are commonly used in MS/MS mode, allowing for selective and sensitive detection by optimizing the selection of ions and collision energy. core.ac.uk

Ambient Ionization Mass Spectrometry (e.g., DART-MS) for Rapid Screening

Ambient ionization mass spectrometry techniques, such as Direct Analysis in Real Time Mass Spectrometry (DART-MS), enable the rapid analysis of samples with minimal or no sample preparation. researchgate.netdea.govresearchgate.netsigmaaldrich.com DART-MS has emerged as a valuable tool for rapid screening of potential violative products, including those containing designer benzodiazepines like this compound, at ports of entry. sigmaaldrich.com This technique can provide rapid chemical profiles of samples. researchgate.net Coupling DART with HRMS (DART-HRMS) or tandem mass spectrometry (DART-MS/MS) can offer greater accuracy and aid in the identification and confirmation of compounds. researchgate.netsigmaaldrich.com DART-MS/MS can assist in the identification of new compounds and provide isomer differentiation. researchgate.net

Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound from complex sample matrices and its metabolites before detection by mass spectrometry. core.ac.ukspectroscopyeurope.comresearchgate.netresearchgate.netresearchgate.net Liquid chromatography is more commonly used than gas chromatography for the analysis of designer benzodiazepines. core.ac.uk

Liquid Chromatography (LC) Techniques (e.g., nano-LC)

Liquid chromatography (LC), particularly in combination with mass spectrometry (LC-MS), is widely used for the analysis of this compound and its metabolites. core.ac.ukspectroscopyeurope.comuakron.eduresearchgate.netresearchgate.netresearchgate.net Techniques like ultra-high performance liquid chromatography (UHPLC) offer high separation efficiency. core.ac.ukspectroscopyeurope.com Nano-LC, which uses columns with narrower inner diameters, can enhance the sensitivity of separations due to reduced band broadening. core.ac.uk Nano-LC-HRMS has been specifically applied to the identification of main human urinary metabolites of designer nitrobenzodiazepines, including this compound. iiab.meuantwerpen.be Reversed phase liquid chromatography (RPLC) is a standard mode used in LC-MS analysis of biosamples. spectroscopyeurope.com

Gas Chromatography (GC) Applications in Research

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another chromatographic technique that can be applied in the research and testing of this compound. sigmaaldrich.cnspectroscopyeurope.comfrontiersin.org GC-MS is considered a powerful screening tool, especially when mass spectral databases are available for compound identification. spectroscopyeurope.com However, GC typically requires compounds with polar groups to be derivatized to make them volatile for analysis. spectroscopyeurope.com Certified reference materials for this compound are available and suitable for use as starting materials in calibrators and controls for GC/MS testing methods in applications like clinical toxicology and forensic analysis. sigmaaldrich.cn

Spectroscopic Characterization Methods for Structural Elucidation of Novel Analogs (e.g., NMR, IR)

Spectroscopic methods, such as NMR and IR spectroscopy, are indispensable tools in the synthesis and characterization of this compound and its novel analogs. These techniques provide detailed information about the molecular structure, functional groups, and bonding arrangements, enabling researchers to confirm the successful synthesis of target compounds and elucidate the structures of newly synthesized derivatives jyoungpharm.orgvu.ltshd-pub.org.rsresearchgate.netresearchgate.netelaba.ltresearchgate.netontosight.aispringermedizin.de.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both ¹H NMR and ¹³C NMR, is widely used to determine the complete structure of benzodiazepine (B76468) derivatives by analyzing the chemical environment of hydrogen and carbon atoms within the molecule jyoungpharm.orgshd-pub.org.rsresearchgate.netresearchgate.netelaba.ltresearchgate.netontosight.aispringermedizin.denih.govinnovareacademics.inumich.eduresearchgate.netanu.edu.audrugbank.com.

¹³C NMR spectroscopy provides complementary information by revealing the distinct carbon environments within the molecule shd-pub.org.rsresearchgate.netacs.org. The chemical shifts of carbon atoms, particularly the carbonyl carbon of the lactam group and the aromatic carbons, are highly informative acs.org. The carbonyl carbon typically resonates in the downfield region, confirming the presence of the amide functionality acs.org. Aromatic carbons show signals in a specific range, with electron-withdrawing groups causing downfield shifts acs.org.

Detailed NMR data for specific benzodiazepine analogs synthesized and characterized in research studies are often reported, including chemical shifts and coupling constants nih.govinnovareacademics.inacs.org. These data are crucial for confirming the proposed structures and differentiating between possible isomers nih.govinnovareacademics.inacs.org.

| Compound Feature | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Notes | Source |

|---|---|---|---|---|

| Methyl group (-CH₃) | Typically in aliphatic region | - | Position and splitting depend on attachment | |

| Carbonyl group (C=O) | - | 170-180 | Characteristic of lactam functionality | acs.org |

| Aromatic protons (Ar-H) | 7-8 (multiplets) | - | Complex patterns based on substitution | nih.govinnovareacademics.inacs.org |

| Aromatic carbons (Ar-C) | - | 120-140 | Shifts influenced by substituents | acs.org |

| Nitro-substituted carbon | - | Downfield shift | Due to electron-withdrawing effect |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the presence of specific functional groups within a molecule by analyzing the vibrations of chemical bonds policija.sijyoungpharm.orgvu.ltshd-pub.org.rsresearchgate.netresearchgate.netelaba.ltresearchgate.netspringermedizin.deinnovareacademics.inacs.orgmdpi.comspectrabase.comnist.gov. The IR spectrum of this compound and its analogs exhibits characteristic absorption bands corresponding to key functional groups present in the benzodiazepine structure.

Comparisons of experimental IR spectra with theoretical calculations or with spectra of known compounds can aid in the structural confirmation of novel analogs mdpi.com. Variations in substituents on the benzodiazepine core lead to subtle shifts and changes in the intensity of these absorption bands, which can be used to differentiate between different analogs innovareacademics.inacs.org.

| Functional Group | Characteristic IR Absorption Band (cm⁻¹) | Notes | Source |

|---|---|---|---|

| Carbonyl (C=O) | ~1660 | Strong band, characteristic of lactam | innovareacademics.inacs.orgmdpi.com |

| N-H stretching | Higher wavenumber region | Indicates presence of N-H bonds | innovareacademics.in |

| C-H stretching (aromatic) | ~3000-3100 | Present in aromatic ring systems | innovareacademics.inacs.org |

| C-H stretching (aliphatic) | ~2850-2960 | Present in methyl and other alkyl groups | innovareacademics.in |

| Nitro (N=O) | Characteristic bands | Indicates presence of nitro group | Not explicitly detailed in snippets for this compound, but expected based on structure |

The combination of detailed analysis of NMR and IR spectra, often alongside other techniques like mass spectrometry, provides robust evidence for the successful synthesis and accurate structural elucidation of this compound and its novel analogs jyoungpharm.orgvu.ltshd-pub.org.rsresearchgate.netresearchgate.netelaba.ltresearchgate.netontosight.aispringermedizin.de. These spectroscopic fingerprints are essential for characterizing new compounds and ensuring their identity and purity in research settings jyoungpharm.orgvu.ltshd-pub.org.rsresearchgate.netresearchgate.netelaba.ltresearchgate.netontosight.aispringermedizin.de.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecule (receptor). nih.govunair.ac.id This method helps to understand how a compound might interact with its biological target at the atomic level. nih.govunair.ac.id Molecular dynamics (MD) simulations complement docking by providing information about the stability of the ligand-receptor complex over time, accounting for the dynamic nature of biological systems. nih.govunair.ac.id

In the context of meclonazepam, molecular docking and dynamics simulations have been utilized to explore its binding to relevant biological targets. Studies have focused on its interaction with the Schistosoma mansoni transient receptor potential (TRP) channel, identified as a likely parasite receptor for this compound. nih.govresearchgate.net In silico binding pose analysis of (S)-meclonazepam with Sm.TRPMMCLZ, a specific Schistosoma mansoni TRPM channel, revealed interactions within the voltage-sensor-like domain (VSLD) binding pocket. nih.govresearchgate.net Key interactions identified through computational modeling include hydrogen bonds, halogen bonds, salt bridges, and cation–π interactions with residues in the S1, S2, S3, and TRP helices of the channel. nih.gov

Molecular dynamics simulations have been performed to assess the stability of the this compound-Sm.TRPMMCLZ complex. nih.govresearchgate.net These simulations, typically conducted over several hundred nanoseconds, provide dynamic structural information about the interactions, confirming the stability of the binding pose predicted by docking. nih.govresearchgate.net Computational studies have also explored the binding of benzodiazepines, including this compound, to human GABAA receptors, the target responsible for their sedative effects. nih.gov Docking studies have indicated that this compound interacts with the GABAA receptor through hydrophobic and electrostatic forces. nih.govmdpi.com Comparing the binding of this compound to parasite TRP channels and human GABAA receptors using computational methods helps in understanding the basis for its differential activity and in the rational design of derivatives with reduced host side effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that develops predictive models correlating the structural and physicochemical properties of compounds with their biological activity. nih.govjetir.org QSAR models aim to identify the molecular features that are important for activity and can be used to predict the activity of new or untested compounds. nih.govjetir.org

2D and 3D QSAR Approaches for Activity Prediction

QSAR studies can be broadly categorized into 2D and 3D approaches. 2D QSAR models typically use descriptors calculated from the 2D structure of a molecule, such as molecular weight, topological indices, and atomic contributions. nih.govmdpi.com 3D QSAR methods, on the other hand, incorporate the three-dimensional arrangement of atoms and their associated physicochemical properties, such as steric, electrostatic, and hydrophobic fields, to build predictive models. nih.govjetir.orgmdpi.com

Both 2D and 3D QSAR approaches have been applied to study the activity of benzodiazepines, including this compound, particularly concerning their binding to GABAA receptors. ucl.ac.ukhud.ac.ukresearchgate.net QSAR models have been developed to predict the binding affinity of benzodiazepines based on their structural features. ucl.ac.ukhud.ac.uk While 2D QSAR can be simpler and faster for large datasets, 3D QSAR often provides a more nuanced understanding of the spatial requirements for receptor interaction. jetir.orgmdpi.com Studies involving this compound in QSAR models have contributed to the understanding of which structural positions and functional groups are important for biological activity. hud.ac.uk For instance, the substitution at the R7 position has been identified as significant for increasing receptor affinity in some QSAR models. hud.ac.uk

Electrostatic and Hydrophobic Feature Mapping for Receptor Interaction

3D QSAR methods, such as 3D Field QSAR, generate maps that visualize the spatial regions around a molecule where specific physicochemical properties, like electrostatic and hydrophobic interactions, are important for biological activity. researchgate.netkcl.ac.ukherts.ac.uk These maps provide valuable insights into the nature of the interactions between the ligand and its receptor binding site. researchgate.netkcl.ac.ukherts.ac.uk

In 3D QSAR studies involving benzodiazepines, including this compound, electrostatic and hydrophobic feature mapping has been used to understand their interaction with the GABAA receptor. researchgate.netkcl.ac.ukherts.ac.ukresearchgate.net These maps typically highlight areas where positive or negative electrostatic potential is favorable for activity (represented by different colors, e.g., red and blue) and areas where hydrophobic interactions are beneficial or detrimental (e.g., green and violet). researchgate.netkcl.ac.ukherts.ac.uk For this compound, the nitro group at position C7 has been shown to match both negative and positive electrostatic interactions in 3D QSAR models. researchgate.netkcl.ac.ukherts.ac.ukresearchgate.net Hydrophobic interaction areas have been identified around the pendant phenyl ring and in correspondence with a meta substituent, aligning with findings from receptor studies. kcl.ac.ukherts.ac.uk These maps help in visualizing the pharmacophore features and guiding the design of new compounds with improved activity or selectivity. jetir.org

In Silico Prediction of Metabolic Fate and Metabolite Structures

In silico methods are increasingly used to predict the metabolic fate of drugs and xenobiotics. plos.org These computational tools can predict potential metabolic pathways and the structures of resulting metabolites, which is crucial for understanding a compound's pharmacokinetics and for forensic and clinical toxicology. nih.govresearchgate.net

Studies on this compound have utilized in silico prediction tools to anticipate its metabolic transformations in the body. researchgate.netevitachem.com The metabolism of this compound is known to primarily occur in the liver, mediated by cytochrome P450 enzymes. evitachem.com In silico predictions, often combined with in vitro experimental studies using liver microsomes or hepatocytes, help in identifying potential metabolites. nih.govresearchgate.net

The main metabolic pathways predicted and observed for this compound include the reduction of the nitro group to an amino group, leading to the formation of amino-meclonazepam, and subsequent acetylation to form acetamido-meclonazepam. researchgate.netevitachem.comtandfonline.com Hydroxylation is another predicted and observed metabolic transformation. researchgate.netevitachem.com In silico prediction of metabolite structures aids in the targeted analysis and identification of these compounds in biological samples using techniques like high-resolution mass spectrometry. nih.govresearchgate.net While in silico methods provide valuable predictions, they are often used in conjunction with experimental data to confirm the metabolic pathways and identify the precise structures of metabolites. researchgate.nettandfonline.com

Future Research Directions and Unexplored Avenues

Further Refinement of Analogs for Selective Parasitic Action

A significant barrier to the clinical use of meclonazepam has been its sedative effects in humans, mediated by GABAA receptors. biorxiv.orgasm.orgnih.gov The fact that parasite targets like TRPMMCLZ are distinct from human GABAA receptors presents an opportunity to design this compound analogs that selectively target the parasite while minimizing interaction with human receptors. wikipedia.orgbiorxiv.orgasm.org Progress has been made in synthesizing this compound derivatives with modifications at different positions on the benzodiazepine (B76468) ring system, and some analogs have shown comparable antiparasitic activity to this compound with reduced sedation in animal models. biorxiv.orgasm.orgnih.govwisconsin.edu Specifically, modifications at the C3 position of the benzodiazepine ring have been identified as a logical site for further structure-activity relationship (SAR) exploration to optimize this chemical series. biorxiv.orgasm.orgnih.gov Future research should focus on synthesizing a broader range of analogs, systematically exploring modifications at various positions to enhance parasitic selectivity and potency while minimizing off-target effects in the host. This could involve high-throughput screening of analog libraries against both parasite targets and human GABAA receptors.

Here is a table summarizing findings on this compound analogs:

| Analog Modification Site | Observed Effect | Research Implication |

| C3 Position | Reduced sedation, retained antiparasitic activity | Promising site for further SAR studies |

| Other Positions | Varied effects on activity and sedation | Requires systematic exploration for optimal profile |

Advanced Metabolic Pathway Mapping and Enzyme Kinetics in Specific Research Models

Understanding the metabolism of this compound is essential for predicting its pharmacokinetic profile and identifying potential active or toxic metabolites. Studies have identified amino-meclonazepam and acetamido-meclonazepam as major metabolites in human urine. researchgate.netnih.govresearchgate.net The metabolic pathway involves the cytochrome P450 enzyme system, particularly CYP3A4, for the conversion to the amino derivative. smolecule.com However, detailed metabolic pathway mapping and enzyme kinetics in relevant parasite species and specific host research models are still areas requiring further investigation. nih.govsemanticscholar.org Advanced studies using high-resolution mass spectrometry and other analytical techniques can provide a more complete picture of how this compound is transformed in different biological systems. nih.govsemanticscholar.org Furthermore, investigating the enzyme kinetics involved in these metabolic processes can help predict drug half-life and potential for drug interactions in various hosts. nih.gov This knowledge is vital for optimizing dosing strategies and interpreting the results of in vivo studies.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a truly comprehensive understanding of this compound's effects on parasites and its interactions within the host, integrating data from various omics platforms is crucial. helsinki.fi Transcriptional studies have begun to explore the changes in gene expression in Schistosoma mansoni upon this compound exposure, revealing differential expression of genes unique to parasitic flatworms and those involved in processes like blood feeding and hemostasis. plos.orgresearchgate.netbiorxiv.org Future research should integrate transcriptomics with proteomics (studying protein expression), metabolomics (studying small molecule profiles), and lipidomics (studying lipid profiles) in both parasite and host models. helsinki.fi This multi-omics approach can provide a holistic view of the biological pathways affected by this compound, potentially revealing novel targets, off-target effects, and biomarkers of efficacy or toxicity. helsinki.fi Advanced bioinformatics and computational tools will be essential for analyzing and interpreting these complex datasets.

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of this compound and its analogs can involve complex chemical processes. Exploring novel synthetic routes, particularly those incorporating principles of green chemistry, is an important future direction. medmedchem.com Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. medmedchem.com This could involve developing more efficient, less toxic, and environmentally friendly synthetic methods for this compound and its derivatives. medmedchem.com Research could focus on catalytic reactions, biocatalysis (using enzymes or microorganisms), or alternative reaction media to minimize waste generation and energy consumption. medmedchem.com Developing scalable and sustainable synthetic routes is crucial for the potential large-scale production of this compound analogs if they prove to be promising therapeutic candidates.

Q & A

Q. What are the key structural and pharmacological distinctions between meclonazepam and its analog clonazepam?

this compound differs from clonazepam by a methyl group at the R3 position, which alters its pharmacokinetic properties, such as blood-to-plasma ratio (0.83 for this compound vs. 0.65 for clonazepam) . Pharmacologically, this compound retains sedative and anxiolytic effects common to benzodiazepines but uniquely exhibits anti-parasitic activity against Schistosoma mansoni . Researchers should employ comparative structural analysis (e.g., NMR, HPLC-TOF) and in vitro receptor-binding assays to validate these distinctions .

Q. What experimental models are suitable for initial pharmacological profiling of this compound?

Early studies utilized human liver microsomes (HLM) and cryopreserved hepatocytes for metabolic profiling , while in vivo efficacy against parasites was tested in murine models . For basic research, prioritize in vitro models (e.g., receptor affinity assays) to confirm GABAA modulation, followed by dose-response studies in rodents to assess sedative and anti-parasitic effects .

Q. How can researchers ensure analytical validity when synthesizing or characterizing this compound?

Use validated methods such as GC-MS (with electron ionization at 70 eV) and HPLC-TOF for purity assessment. For structural confirmation, FTIR-ATR and GC-(MS)-IR are critical to distinguish this compound from analogs . Always cross-reference with authenticated standards and report detection limits to mitigate contamination risks .

Advanced Research Questions

Q. How do conflicting reports on this compound’s metabolites inform experimental design in pharmacokinetic studies?

Discrepancies arise from varying methodologies: Coassolo et al. identified amino-meclonazepam and hydroxylated metabolites via HLM , while Meyer et al. detected only acetamido-meclonazepam in human urine . To resolve contradictions, design studies integrating in vitro (HLM/hepatocytes), in vivo (mouse models), and authentic human samples. Use high-resolution mass spectrometry (HRMS) for comprehensive metabolite identification and quantify inter-species metabolic differences .

Q. What methodological strategies address the dual pharmacological effects (sedative vs. anti-parasitic) of this compound?

Transcriptomic analysis of Schistosoma mansoni treated with this compound revealed 403 upregulated and 400 downregulated genes, highlighting pathways like neuromuscular regulation . To dissect dual effects, employ RNA-seq for mechanism discovery and functional assays (e.g., larval motility inhibition) paired with EEG/behavioral tests in animal models. Dose-separation studies can isolate therapeutic windows for anti-parasitic action without CNS depression .

Q. How can researchers optimize analytical workflows to detect this compound in complex biological matrices?

Nano-liquid chromatography-HRMS provides sensitivity for low-abundance metabolites in urine, achieving limits of detection (LOD) ≤0.1 ng/mL . For blood, leverage protein precipitation followed by LC-MS/MS to mitigate matrix effects. Validate methods using isotopically labeled internal standards (e.g., this compound-d4) and cross-validate with multiple detection modalities (e.g., immunoassay vs. MS) .

Q. What ethical and methodological challenges arise from this compound’s status as a designer drug in clinical research?

Legal restrictions complicate human trials, necessitating reliance on retrospective urine/toxicology data . Researchers must anonymize samples, obtain ethical approvals for secondary data use, and collaborate with forensic labs to access authentic case specimens. In silico modeling (e.g., docking studies for metabolite prediction) can supplement limited clinical data .

Methodological Recommendations

- For metabolic studies : Combine HLM, hepatocytes, and in vivo models to capture phase I/II metabolism comprehensively .

- For anti-parasitic research : Use juvenile and adult Schistosoma stages in time-course transcriptomic assays to identify stage-specific targets .

- For analytical validation : Adhere to SWGTOX guidelines for MS-based quantification, reporting precision, accuracy, and matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.